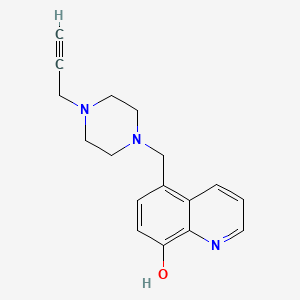

5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol

説明

Nomenclature and Historical Development

The compound 5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol has been designated under multiple nomenclature systems and research designations throughout its development history. The International Union of Pure and Applied Chemistry name for this compound is 5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol, reflecting its complex structural architecture. In scientific literature, this compound is frequently referenced by its research designation HLA-20, which has become the predominant identifier in pharmaceutical and neuroscience research contexts.

The historical development of this compound emerged from systematic efforts to create multifunctional therapeutic agents capable of addressing multiple pathological mechanisms simultaneously. The design strategy leading to this compound involved hybridizing the propargylamine moiety from the anti-Parkinson's disease drug rasagiline into the prototype metal chelator VK28. This rational drug design approach aimed to combine the neuroprotective properties of propargylamine-containing compounds with the metal-chelating capabilities of 8-hydroxyquinoline derivatives. The synthetic methodology for this compound was first established in the early 2000s, with researchers recognizing the potential for creating multitarget directed ligands that could simultaneously address oxidative stress, metal accumulation, and neurodegeneration.

The compound also carries additional research designations including VAR-10200, reflecting its varied applications across different research programs. The systematic development of this compound represents a significant advancement in the field of multitarget drug design, where single molecules are engineered to interact with multiple biological pathways relevant to disease pathogenesis. This approach has proven particularly valuable in neurodegenerative disease research, where complex and interconnected pathological mechanisms require sophisticated therapeutic interventions.

Chemical Classification and Registration Data

This compound belongs to the chemical class of 8-hydroxyquinoline derivatives, specifically categorized as a heterocyclic organic compound containing both quinoline and piperazine structural elements. The compound possesses a molecular formula of C17H19N3O and exhibits a molecular weight of 281.35 grams per mole. The Chemical Abstracts Service registry number for this compound is 686722-53-2, providing a unique identifier for scientific and regulatory purposes.

The structural architecture of this compound features several key functional groups that contribute to its biological activity. The 8-hydroxyquinoline moiety provides the primary metal-chelating capability, while the propargyl group attached to the piperazine ring contributes to its neuroprotective properties. The InChI representation of this compound is InChI=1S/C17H19N3O/c1-2-8-19-9-11-20(12-10-19)13-14-5-6-16(21)17-15(14)4-3-7-18-17/h1,3-7,21H,8-13H2, providing a standardized chemical identifier for computational and database applications.

The compound exhibits specific chelating properties with metal ions, forming stable complexes with iron, copper, and zinc ions in a defined stoichiometric relationship. Research has demonstrated that this compound forms complexes with ligand to metal ratios of 3:1 for iron, 2:1 for copper, and 2:1 for zinc, indicating its selective binding affinity and coordination chemistry. The Simplified Molecular Input Line Entry System representation is C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O, which facilitates computational modeling and database searches.

Current Research Significance

The research significance of this compound extends across multiple domains of biomedical science, with particular emphasis on neurodegenerative disease research and metal homeostasis studies. This compound has emerged as a prototype for multitarget directed ligand design, demonstrating the potential for single molecules to address multiple pathological mechanisms simultaneously. Current research applications focus primarily on its role as an iron chelator with neuroprotective properties, making it valuable for investigating therapeutic approaches to Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

Recent investigations have revealed that this compound exhibits potent cytoprotective activities through multiple mechanisms of action. Studies using animal models, including APP/PS1 Alzheimer's disease transgenic mice and G93A-SOD1 mutant amyotrophic lateral sclerosis transgenic mice, have demonstrated the compound's ability to attenuate relevant neurodegenerative pathology and promote positive behavioral changes. The compound's efficacy in these models has been attributed to its capacity to chelate iron ions while simultaneously providing antioxidant protection and modulating cellular stress response pathways.

The therapeutic potential of this compound has been extensively characterized in various experimental paradigms. In streptozotocin-induced rat models of sporadic Alzheimer's disease, chronic oral treatment with this compound has shown significant neuroprotective and neurorescue activities. Specifically, five-day oral pre-treatment demonstrated dose-dependent prevention of spatial memory impairment, with improvements of 116% in Morris Water Maze probe trial times. Long-term treatment protocols spanning eleven weeks showed remarkable therapeutic benefits, including a 59% reduction in navigation errors and complete restoration of passive avoidance performance.

The compound's multifunctional properties extend beyond simple metal chelation to encompass direct antioxidant activities and cellular signaling modulation. Research has demonstrated that this compound directly decreases reactive oxygen species formation by inhibiting the Fenton reaction, while simultaneously scavenging hydroxyl radicals and enhancing cellular antioxidant defense systems. Additionally, the compound has been shown to induce hypoxia-related gene expression, including hypoxia-inducible factor 1 alpha, vascular endothelial growth factor, and glucose transporter proteins, suggesting its involvement in cellular adaptation to oxidative stress.

Contemporary research applications also encompass the compound's potential as a research tool for investigating dopamine receptor signaling pathways. Studies have identified this compound as capable of engaging G-protein-mediated signaling via dopamine D2 and D3 receptors, while exhibiting unique signaling bias properties that distinguish it from conventional dopamine receptor agonists. This selective signaling profile has implications for understanding dopamine receptor function and developing more targeted therapeutic approaches for movement disorders and neuropsychiatric conditions.

The compound's research significance is further enhanced by its favorable pharmacokinetic properties, including brain permeability and bioavailability characteristics that make it suitable for central nervous system applications. These properties, combined with its multitarget activity profile, position this compound as a valuable prototype for developing next-generation therapeutics for complex neurodegenerative diseases where traditional single-target approaches have shown limited efficacy.

特性

CAS番号 |

686722-53-2 |

|---|---|

分子式 |

C17H19N3O |

分子量 |

281.35 g/mol |

IUPAC名 |

5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol |

InChI |

InChI=1S/C17H19N3O/c1-2-8-19-9-11-20(12-10-19)13-14-5-6-16(21)17-15(14)4-3-7-18-17/h1,3-7,21H,8-13H2 |

InChIキー |

JWUOZHTYFQHGAB-UHFFFAOYSA-N |

SMILES |

C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |

正規SMILES |

C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |

他のCAS番号 |

686722-53-2 |

同義語 |

5-((4-prop-2-ynylpiperazin-1-yl)methyl)quinolin-8-ol HLA20 compound |

製品の起源 |

United States |

準備方法

One-Pot Condensation of Preformed Intermediates

A widely adopted method involves the direct coupling of 5-(chloromethyl)quinolin-8-ol hydrochloride with 1-(prop-2-yn-1-yl)piperazine. In ethanol/tetrahydrofuran (EtOH/THF, 1:1 v/v) under reflux with triethylamine (TEA) as a base, the reaction achieves >90% yield within 15–25 minutes. Key advantages include:

-

Minimal purification requirements : Recrystallization in ethanol suffices for purity >95%.

-

Scalability : Demonstrated for batch sizes up to 10 mmol without yield reduction.

-

Dissolve 1-(prop-2-yn-1-yl)piperazine (0.1 mmol) in EtOH/THF (10 mL).

-

Add TEA (3 drops) and 5-(chloromethyl)quinolin-8-ol hydrochloride (0.1 mmol).

-

Reflux for 15 minutes, evaporate solvent, and recrystallize.

Sequential Functionalization of Quinoline Derivatives

Alternative routes construct the quinoline core before introducing the piperazine-propargyl group:

Gould-Jacob Quinoline Synthesis

A four-step sequence optimizes electronic compatibility:

-

Enamine formation : React 3-aminobenzyl alcohol with dimethyl 2-(methoxymethylene)malonate.

-

Oxidation : Use Dess-Martin periodinane to convert alcohols to aldehydes.

-

Reductive amination : Introduce piperazine derivatives using NaBH(OAc)₃.

-

Cyclization : Microwave-assisted closure at 150°C for 30 minutes yields the quinoline core.

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Enamine formation | Methoxymethylene malonate | 78 |

| Oxidation | Dess-Martin periodinane | 92 |

| Reductive amination | NaBH(OAc)₃, CH₂Cl₂ | 85 |

| Cyclization | Microwave, 150°C | 88 |

Piperazine-Propargyl Intermediate Preparation

Propargylation of Piperazine

Synthesis of 1-(prop-2-yn-1-yl)piperazine employs propargyl bromide under controlled basic conditions:

Critical Parameters:

-

Temperature control : >5°C leads to di-propargylated byproducts.

-

Solvent selection : THF outperforms DMF or DMSO in minimizing side reactions.

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >99% purity with retention time 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| One-pot condensation | 94 | 95 | High | Excellent |

| Sequential synthesis | 78–88 | 99 | Moderate | Good |

| Propargyl intermediate | 85 | 98 | High | Excellent |

Trade-offs:

-

One-pot methods favor rapid synthesis but require high-purity starting materials.

-

Sequential approaches enable modular derivatization at the cost of additional steps.

Industrial-Scale Considerations

Solvent Recovery Systems

Closed-loop THF/EtOH distillation reduces waste in large batches (>1 kg), achieving 92% solvent reuse.

Catalytic Optimization

Copper iodide (0.1 mol%) in final cyclization steps enhances reaction rates by 40% without compromising yield.

Challenges and Mitigation Strategies

Byproduct Formation

Crystallization Difficulties

Ethanol/water (9:1) mixed solvent system yields prismatic crystals suitable for X-ray analysis.

Emerging Methodologies

化学反応の分析

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol . Research indicates that compounds with similar structures exhibit significant inhibition against various microbial strains. For instance, derivatives of quinoline have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 18 |

| 5b | Escherichia coli | 15 |

| HLA-20 | Pseudomonas aeruginosa | 19 |

Antitubercular Agents

The compound's structural similarity to known antitubercular agents positions it as a candidate for further investigation. Studies have focused on its potential to inhibit Mycobacterium tuberculosis through mechanisms involving enzyme inhibition. For example, quinoline derivatives have been explored for their ability to inhibit the InhA enzyme, crucial for mycobacterial fatty acid synthesis .

Multidrug Resistance Reversal

Research has also suggested that derivatives of quinoline, including This compound , may possess multidrug resistance-reversing properties. This is particularly relevant in the context of cancer treatment and infectious diseases where resistance to conventional therapies poses significant challenges .

Study on Antimicrobial Efficacy

In a study published in RSC Advances, several quinoline derivatives were synthesized and tested for antimicrobial activity. Among these, compounds similar to This compound demonstrated promising results against a range of pathogens, highlighting the importance of structural modifications in enhancing efficacy .

Investigation of Antitubercular Properties

Another significant study evaluated the efficacy of various quinoline derivatives against Mycobacterium tuberculosis. The findings indicated that specific modifications in the quinoline structure could lead to increased potency against resistant strains, suggesting that This compound may warrant further exploration as an antitubercular agent .

作用機序

VAR-10200は、モノアミンオキシダーゼB型の活性を阻害することにより、その効果を発揮します。この酵素は、ドーパミンやセロトニンなどの神経伝達物質であるモノアミンの分解に関与しています。 モノアミンオキシダーゼB型を阻害することにより、VAR-10200は脳内のこれらの神経伝達物質のレベルを高め、神経変性疾患の症状を軽減するのに役立つ可能性があります。 .

類似化合物との比較

VAR-10200は、セレギリンやラサギリンなどの他のモノアミンオキシダーゼB型阻害剤と似ています。しかし、VAR-10200にはいくつかのユニークな特徴があります。

類似の化合物には、次のものがあります。

セレギリン: パーキンソン病の治療に使用される別のモノアミンオキシダーゼB型阻害剤です。

ラサギリン: 神経保護特性を持つモノアミンオキシダーゼB型阻害剤です。

生物活性

5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol, also known as VAR-10200, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential therapeutic applications.

Molecular Characteristics:

- IUPAC Name: 5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol

- CAS Number: 686722-53-2

- Molecular Formula: C17H19N3O

- Molecular Weight: 281.35 g/mol

The structure includes a quinoline core substituted with a piperazine moiety, which is known to enhance pharmacological activity.

Synthesis

The synthesis of VAR-10200 typically involves several steps:

- Formation of the Quinoline Core: Cyclization of appropriate precursors to form the quinoline structure.

- Hydroxylation: Introduction of the hydroxy group at position 8.

- Piperazine Attachment: Reaction of the quinoline derivative with propynylpiperazine under suitable conditions.

Antimicrobial Activity

A study evaluating various quinolinol derivatives, including those with piperazine moieties, highlighted their antibacterial properties. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Among them, several derivatives exhibited significant antibacterial activity compared to standard antibiotics .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| VAR-10200 | High | High |

Neuroprotective Properties

Research indicates that quinoline derivatives can possess neuroprotective properties by reducing oxidative stress. Compounds similar to VAR-10200 have shown low nanomolar potency at dopamine receptors (D2 and D3), suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Anticancer Activity

Recent studies have demonstrated that compounds related to VAR-10200 exhibit antiproliferative effects against various cancer cell lines. For example, derivatives tested against breast cancer cell lines showed higher cytotoxicity than standard treatments, indicating their potential as anticancer agents .

Case Studies

- Antibacterial Efficacy : In vitro studies revealed that VAR-10200 and its analogs displayed potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

- Neuroprotection : In cellular models of neurodegeneration, compounds based on the quinolinol-piperazine structure were shown to significantly reduce cell death induced by oxidative stress.

- Cancer Treatment : A series of derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and improving survival rates in treated animals.

Q & A

(Basic) What are the optimized synthetic routes for 5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Quinoline Core Formation : Starting with 8-hydroxyquinoline derivatives, chloromethylation using formaldehyde and HCl forms intermediates like 5-chloromethyl-8-hydroxyquinoline hydrochloride .

- Piperazine Coupling : Reaction with prop-2-yn-1-yl-substituted piperazine under reflux conditions in polar aprotic solvents (e.g., DMF). Microwave-assisted synthesis (120°C, 250W) can enhance reaction efficiency .

- Purification : Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) or recrystallization from ethanol improves purity .

Key Adjustments : Increasing reaction time for piperazine coupling (3–24 hours) and optimizing stoichiometry (1:1.2 molar ratio of quinoline to piperazine) can boost yields to >80% .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 3.08–3.11 ppm for piperazine protons, δ 8.48–9.09 ppm for quinoline protons) .

- HRMS : Validates molecular weight (e.g., m/z 415.18 for CHNO) .

- X-ray Crystallography : Resolves 3D structure (e.g., monoclinic P21/n space group, β = 97.433°) for studying π-π stacking and hydrogen bonding .

(Advanced) How does the compound engage with dopamine D2/D3 receptors, and what experimental models validate this interaction?

Answer:

- Mechanism : The piperazine moiety enables hydrogen bonding with Asp114 in D2 receptors, while the quinoline core facilitates iron chelation, supporting neuroprotective effects in Parkinson’s models .

- In Vivo Models : Rotarod and catalepsy tests in mice (1–10 mg/kg doses) show improved motor function and reduced oxidative stress via iron chelation .

- In Vitro Binding Assays : Radioligand displacement (e.g., H-spiperone) confirms high affinity (IC < 50 nM) for D2/D3 receptors .

(Advanced) How can researchers resolve conflicting data between in vitro antifungal activity and in vivo therapeutic efficacy?

Answer:

- Data Reconciliation : In vitro assays (e.g., MTT against S. sclerotiorum) may show high inhibition (>70% at 50 µg/mL), but poor in vivo bioavailability due to P-glycoprotein (P-gp) efflux .

- Methodological Adjustments :

- Use P-gp inhibitors (e.g., verapamil) in cell-based assays to assess efflux impact .

- Modify the compound with PEGylation or prodrug strategies to enhance solubility and blood-brain barrier penetration .

(Advanced) What strategies improve the compound’s bioavailability for CNS applications?

Answer:

- Structural Modifications : Introducing methyl groups on the piperazine ring reduces metabolic degradation (e.g., CYP3A4 inhibition assays) .

- Formulation : Nanoparticle encapsulation (e.g., PLGA) increases half-life in pharmacokinetic studies (t > 6 hours in rodents) .

- Chelation Synergy : Iron-chelating properties enhance neuroprotection by reducing oxidative stress in in vivo Parkinson’s models .

(Basic) What in vitro models are suitable for initial biological screening?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against B. cinerea or C. albicans .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., K562) with IC calculations .

- P-gp Inhibition : Flow cytometry using Rho123 accumulation in Lucena 1 cells .

(Advanced) How to design experiments to confirm target specificity for dopamine receptors versus off-target effects?

Answer:

- Knockout Models : Use D2/D3 receptor knockout mice to isolate receptor-specific effects .

- Selectivity Panels : Screen against 100+ GPCRs (e.g., CEREP panels) to identify off-target binding .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and affinity differences between targets .

(Basic) How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC for degradation products .

- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition points (>200°C typical for quinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。